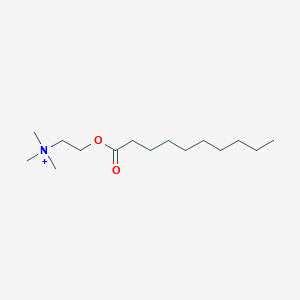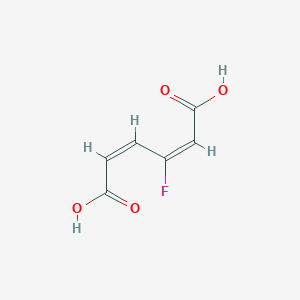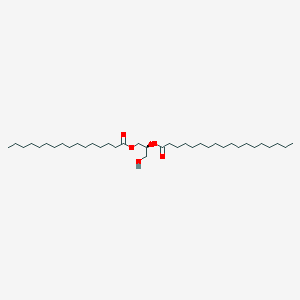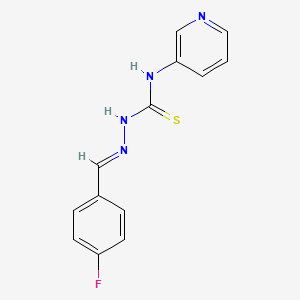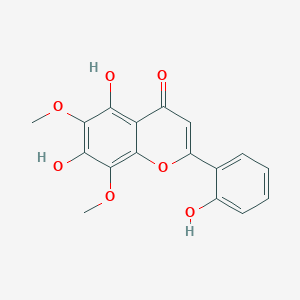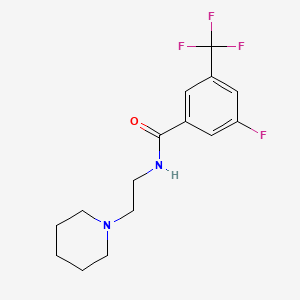
3,5-Dichloro-2-methylmuconolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Microorganisms
- Microbial Degradation Pathways: 3,5-Dichloro-2-methylmuconolactone plays a role in the microbial degradation pathways of certain chlorinated aromatic compounds. Ralstonia sp. strain PS12, for instance, uses dichlorotoluenes as growth substrates, where dichloromethylcatechols, including 3,5-dichloro-2-methylmuconolactone, are formed as central intermediates in the degradation process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
Enzymatic Reactions and Stereochemistry
- Enzymatic Transformations and Stereochemistry: Studies on the stereochemistry and enzymatic reactions involving muconolactones, including 3,5-dichloro-2-methylmuconolactone, provide insights into biochemical pathways. These studies explore the activities of various enzymes like muconolactone isomerase and their role in catalyzing transformations of muconolactones, revealing intricate details about their metabolic routes and stereochemical configurations (Prucha, Wray, & Pieper, 1996).
Muconolactone Isomerases and Dechlorination
- Role of Muconolactone Isomerases: The involvement of muconolactone isomerases in the dechlorination of chloro-substituted muconolactones, including 3,5-dichloro-2-methylmuconolactone, highlights its importance in microbial catabolism. These isomerases facilitate critical steps in the degradation of environmentally persistent compounds (Prucha, Peterseim, Timmis, & Pieper, 1996).
Biotechnological Applications
- Bioproduction of Optically Active Muconolactones: The biotechnological production of optically active muconolactones, which can include derivatives of 3,5-dichloro-2-methylmuconolactone, is of interest in the field of biocatalysis and organic synthesis. This process involves the use of specific microbial strains capable of producing these compounds with high stereochemical purity, which can be crucial for various industrial applications (Cha, 2001).
Environmental Impact and Bioremediation
- Role in Environmental Bioremediation: The study of 3,5-dichloro-2-methylmuconolactone in microbial degradation pathways provides insights for environmental bioremediation strategies. Understanding how microorganisms metabolize this compound aids in developing methods to break down environmentally harmful chlorinated aromatic compounds (Pollmann, Wray, & Pieper, 2005).
Eigenschaften
Produktname |
3,5-Dichloro-2-methylmuconolactone |
|---|---|
Molekularformel |
C7H6Cl2O4 |
Molekulargewicht |
225.02 g/mol |
IUPAC-Name |
2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |
InChI-Schlüssel |
LQQCBKRSWIGKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






